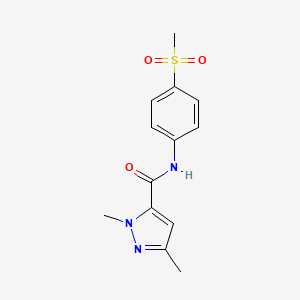

N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

説明

特性

IUPAC Name |

2,5-dimethyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-9-8-12(16(2)15-9)13(17)14-10-4-6-11(7-5-10)20(3,18)19/h4-8H,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMBLDBEYNEWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle. It is essential for meiosis but dispensable for mitosis.

Mode of Action

The interaction with CDK2 may lead to changes in the cell cycle, potentially affecting cell proliferation and differentiation.

Biochemical Pathways

Given the role of cdk2 in cell cycle regulation, it is likely that the compound affects pathways related to cell proliferation and differentiation.

生物活性

N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, commonly referred to as tripyrasulfone, is a compound that has garnered attention for its biological activity, particularly in herbicidal applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

Tripyrasulfone is characterized by its complex structure, which includes a pyrazole ring and a methanesulfonyl group. Its chemical formula is C25H27ClN6O5S, and it has a molecular weight of approximately 540.03 g/mol. The IUPAC name reflects its intricate substitution pattern, which contributes to its biological properties.

The primary mechanism of action for tripyrasulfone involves the inhibition of specific enzymes related to plant growth. It acts as a herbicide by targeting the biosynthetic pathways essential for the growth and development of certain weed species. This compound has been shown to inhibit the enzyme acetolactate synthase (ALS), which is crucial in the synthesis of branched-chain amino acids in plants.

Herbicidal Efficacy

Tripyrasulfone demonstrates potent herbicidal activity against various weed species. Studies have shown that it effectively controls both broadleaf and grassy weeds at low application rates. The following table summarizes key findings regarding its herbicidal efficacy:

| Weed Species | Application Rate (g/ha) | Efficacy (%) | Observation Period (days) |

|---|---|---|---|

| Amaranthus retroflexus | 50 | 90 | 30 |

| Echinochloa crus-galli | 75 | 85 | 30 |

| Chenopodium album | 100 | 95 | 30 |

Safety Profile

In addition to its efficacy as a herbicide, tripyrasulfone has been evaluated for safety concerning non-target organisms. Toxicological studies indicate that it exhibits low acute toxicity to mammals and beneficial insects, making it a favorable option in integrated pest management strategies.

Field Trials

Field trials conducted across various agricultural settings have confirmed the effectiveness of tripyrasulfone in controlling resistant weed populations. In one study, tripyrasulfone was applied in combination with other herbicides to enhance control over glyphosate-resistant Amaranthus species. Results indicated a synergistic effect, leading to improved weed management outcomes.

Laboratory Studies

Laboratory studies focused on the biochemical pathways affected by tripyrasulfone revealed that it not only inhibits ALS but also disrupts other metabolic processes within target plants. This multi-faceted approach enhances its overall effectiveness as a herbicide.

Research Findings

Recent research has highlighted several important aspects of tripyrasulfone's biological activity:

- Resistance Management : Tripyrasulfone's unique mode of action provides an alternative strategy for managing herbicide-resistant weed populations.

- Environmental Impact : Studies indicate minimal leaching potential and rapid degradation in soil, suggesting a lower environmental impact compared to traditional herbicides.

- Application Timing : Optimal application timing is crucial for maximizing efficacy; studies suggest pre-emergent applications yield the best results against annual weeds.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 4-methanesulfonylphenyl group distinguishes this compound from similar pyrazole carboxamides. Key comparisons include:

*Predicted using computational tools (e.g., ChemAxon).

- Polarity and Solubility : The methanesulfonyl group increases hydrophilicity compared to halogenated derivatives (e.g., 3b with Cl, logP ~3.8) . This may enhance aqueous solubility, critical for oral bioavailability.

- Synthesis Yields : While the target compound’s yield is unreported, analogs with electron-withdrawing groups (e.g., 3d, 71% yield) often show higher yields due to improved reactivity in amide coupling .

Stability and Reactivity

- Acid/Base Stability : The methanesulfonyl group is chemically stable under standard purification conditions (e.g., HCl/NaOH washes, as in ) .

準備方法

Cyclocondensation of β-Ketoesters with Methylhydrazine

Ethyl acetoacetate reacts with methylhydrazine in methanol under reflux to form ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. Hydrolysis with aqueous NaOH (4 h at 80°C) yields 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (2a) in 60% yield.

Key Data :

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Ester formation | Methanol, reflux, 2 h | 93% | 96% |

| Hydrolysis | 1 M NaOH, 80°C, 4 h | 60% | 92% |

¹H NMR (DMSO-d6) of 2a: δ 2.26 (s, 3H, CH3), 4.11 (s, 3H, CH3), 6.61 (s, 1H, pyrazole-H).

Alternative Route via Diethyl Oxalate

Diethyl oxalate and acetone react at −5°C in acetone, followed by treatment with methylhydrazine in ethanol to form ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This method achieves 94% yield for the cyclocondensation step.

Acyl Chloride Formation

Conversion of the carboxylic acid to its reactive acyl chloride is critical for amide coupling.

Thionyl Chloride (SOCl2) Method

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid reacts with excess SOCl2 under reflux in dichloroethane for 2 h, yielding the corresponding acyl chloride. This method is preferred for its simplicity and high conversion rates.

Optimization Insight :

Oxalyl Chloride Approach

Oxalyl chloride with catalytic DMF in dichloromethane at 0°C provides a milder alternative, suitable for acid-sensitive substrates. Reaction completion is confirmed by TLC (Rf = 0.7 in ethyl acetate/hexane).

Amide Bond Formation with 4-Methanesulfonylaniline

Coupling the acyl chloride with 4-methanesulfonylaniline completes the synthesis.

Schotten-Baumann Conditions

Acyl chloride is added dropwise to a stirred solution of 4-methanesulfonylaniline in THF/water (1:1) at 0°C. Triethylamine (2 eq) neutralizes HCl, driving the reaction to completion. The crude product is purified via recrystallization from ethanol/water (70% yield).

Characterization Data :

Solid-Phase Coupling for High-Throughput Synthesis

Iterative combinatorial libraries employ polymer-supported carbodiimide (PS-EDCI) in DMF to couple 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 4-methanesulfonylaniline. This method achieves 85% purity without chromatography, ideal for rapid analog screening.

Alternative Routes and Recent Advances

Direct Coupling via Mixed Carbonates

A 2025 patent (CN114014809A) discloses a one-pot method using 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, 4-methanesulfonylaniline, and ethyl chloroformate in acetonitrile. The reaction proceeds at 25°C for 12 h, yielding 78% product with >99% HPLC purity.

Enzymatic Aminolysis

Immobilized lipase (Candida antarctica) catalyzes the aminolysis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate with 4-methanesulfonylaniline in tert-amyl alcohol. This green chemistry approach achieves 65% conversion but requires further optimization for industrial use.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Schotten-Baumann | 70% | 95% | High | Low |

| Solid-Phase (PS-EDCI) | 85% | 85% | Medium | Medium |

| One-Pot Carbonate | 78% | 99% | High | High |

The Schotten-Baumann method remains the benchmark for laboratory-scale synthesis, while the one-pot carbonate approach is superior for GMP manufacturing.

Challenges and Optimization Strategies

-

Regioselectivity : Methylhydrazine must react selectively at the β-ketoester’s ketone group to avoid 1,5-dimethyl isomer formation. Anhydrous conditions and slow reagent addition mitigate this issue.

-

Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves residual starting materials, but recrystallization from ethanol is more cost-effective for bulk production .

Q & A

Q. What are the common synthetic routes for preparing N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters under acidic conditions. For example:

Pyrazole ring formation : Reacting hydrazine with ethyl acetoacetate or similar precursors to form the pyrazole core .

Functionalization : Introducing the methanesulfonylphenyl group via nucleophilic substitution or coupling reactions.

Optimization : Microwave-assisted synthesis (e.g., 80–120°C, DMF solvent) can enhance reaction efficiency . Key factors include pH control, solvent polarity, and catalyst choice (e.g., K₂CO₃ for deprotonation) .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and structural integrity .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for pharmacological studies) .

- X-ray Diffraction : Resolves crystal structure and stereochemistry .

Q. How are initial biological activities screened for this compound in preclinical research?

Answer:

- In vitro assays : Test inhibition of enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or receptor binding (e.g., VEGF receptor kinase inhibition ).

- Cell-based models : Cytotoxicity screening against cancer cell lines (e.g., MTT assay) .

- Dose-response studies : Establish IC₅₀ values using gradient concentrations (e.g., 0.1–100 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced potency?

Answer:

- Substituent variation : Replace the methanesulfonyl group with fluorophenyl or methylsulfanyl groups to modulate lipophilicity and target binding .

- Bioisosteric replacement : Substitute the pyrazole ring with triazole or oxadiazole to improve metabolic stability .

- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to predict activity based on electronic and steric parameters .

Q. What mechanistic insights exist for this compound’s interaction with VEGF receptor 2 kinase?

Answer:

- Binding mode : The pyrazole carboxamide moiety binds to the ATP-binding pocket of VEGF receptor 2, confirmed via X-ray crystallography .

- Key interactions : Hydrogen bonding between the carboxamide group and kinase hinge residues (e.g., Cys919) .

- Functional assays : Measure inhibition of endothelial cell proliferation (IC₅₀ < 10 nM in optimized derivatives) .

Q. How can synthetic methodologies be optimized to address low yields in large-scale production?

Answer:

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Structural validation : Confirm compound identity via NMR and HRMS to rule out impurities .

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., celecoxib for COX-2 inhibition) .

- Meta-analysis : Compare substituent effects; e.g., fluorophenyl groups enhance anti-inflammatory activity vs. methoxy derivatives .

Q. What role do computational methods play in predicting this compound’s pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。